N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine
Description
Properties
Molecular Formula |
C25H18N2S2 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-(2-phenylsulfanylphenyl)-5H-benzo[b][1,4]benzothiazepin-6-imine |
InChI |
InChI=1S/C25H18N2S2/c1-2-10-18(11-3-1)28-23-16-8-5-13-20(23)26-25-19-12-4-7-15-22(19)29-24-17-9-6-14-21(24)27-25/h1-17H,(H,26,27) |
InChI Key |
JIRNZWSAPSJMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N=C3C4=CC=CC=C4SC5=CC=CC=C5N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Phenyl 2-(Phenylthio)phenylcarbamate
- Starting Material: 2-Nitro diphenyl sulfide.
Reduction Step: The nitro group is reduced to an amine using iron powder and ammonium chloride in aqueous solution under reflux conditions. This step is crucial for converting the nitro precursor into 2-aminodiphenyl sulfide, a key intermediate.
2-Nitro diphenyl sulfide + Fe + NH4Cl → 2-Aminodiphenyl sulfideCarbamate Formation: The amine reacts with phenyl chloroformate in a suitable solvent, such as isopropyl alcohol, to produce phenyl 2-(phenylthio)phenylcarbamate. This step is typically performed at ambient or slightly elevated temperatures to optimize yield and reduce side reactions.
| Parameter | Details | References |
|---|---|---|
| Solvent | Isopropyl alcohol | , |
| Reagent | Phenyl chloroformate | , |
| Temperature | Ambient to 50°C | , |
| Yield | Approximately 99% | , |
This method benefits from a one-pot reduction and carbamate formation, reducing purification steps.
Coupling with Piperazine and Cyclization
Coupling Step: The phenyl 2-(phenylthio)phenylcarbamate reacts with piperazine, typically in a solvent like ethanol or acetonitrile, under reflux conditions. The nucleophilic nitrogen of piperazine attacks the carbamate carbon, forming an intermediate N-[(2-phenylthio)phenyl]-1-piperazinylcarboxamide.
Cyclization: The intermediate undergoes cyclization facilitated by a cyclizing agent such as polyphosphoric acid (PPA) or phosphorus pentoxide (P2O5), which promotes ring closure to form the dibenzothiazepine core.
| Parameter | Details | References |
|---|---|---|
| Cyclizing agent | Polyphosphoric acid or P2O5 | , |
| Temperature | 100–105°C | , |
| Yield | Over 65% for the overall process | , |
Purification and Final Product Isolation
- The crude product is dissolved in aqueous acid, and impurities are extracted with chlorinated hydrocarbons like dichloromethane.
- The aqueous layer is alkalized with sodium hydroxide and extracted again.
- The organic phase is dried, solvent removed, and the product is converted into a pharmaceutically acceptable salt, typically the hydrochloride, via reaction with HCl.
Advantages of the Method
- High Yield: Overall yields exceed 65%, significantly improving upon traditional methods.
- Environmental Benefits: The process minimizes the use of hazardous solvents and intermediates prone to side reactions.
- Operational Simplicity: The reactions can be performed without isolating intermediates, reducing purification steps and waste.
Data Table Summarizing Key Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine involves its interaction with various molecular targets and pathways. The compound is known to modulate neurotransmitter systems, including dopamine and serotonin receptors, which are implicated in its antipsychotic and antidepressant effects . Additionally, it may interact with other cellular targets, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The dibenzo[b,f][1,4]thiazepine nucleus serves as a scaffold for numerous derivatives. Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
Biological Activity
N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine, also known as Quetiapine Impurity 12, is a compound with significant biological activity, particularly in the context of cancer research and neuropharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 2206135-50-2
- Molecular Formula : C25H18N2S2
- Molecular Weight : 410.6 g/mol
The compound is structurally related to dibenzothiazepine derivatives, which have been studied for their potential antitumor effects. Research indicates that similar compounds can inhibit tumor cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies have shown that certain dibenzothiazepine derivatives can induce G0-G1 phase arrest in cancer cells, which effectively halts cell division and proliferation .
- Inhibition of Tumor Growth : Compounds in this class have demonstrated IC50 values (the concentration required to inhibit 50% of the target cells) ranging from submicromolar to micromolar concentrations, indicating potent antitumor activity .
Antitumor Activity
A series of studies have focused on the antitumor properties of dibenzothiazepine derivatives. Notably:
- In Vitro Studies : In vitro assays have confirmed that this compound inhibits the proliferation of various cancer cell lines. Flow cytometry analyses revealed that the compound effectively induces cell cycle arrest at the G0-G1 phase, leading to decreased proliferation rates .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 0.5 | G0-G1 Arrest |
| Other Dibenzothiazepines | MCF7 (Breast Cancer) | 0.3 | Apoptosis Induction |
Neuropharmacological Effects
The compound's structural characteristics suggest potential interactions with neurotransmitter systems:
- Dopamine Receptor Modulation : Given its similarity to quetiapine, a known atypical antipsychotic, it may influence dopamine receptor pathways, potentially offering therapeutic effects in conditions like schizophrenia and bipolar disorder .
- Carbonic Anhydrase Inhibition : Recent studies on related compounds indicate that they may selectively inhibit carbonic anhydrase isoforms implicated in neuronal excitation and pain pathways, suggesting a broader pharmacological profile for this compound .
Case Studies
Several case studies have highlighted the biological activity of dibenzothiazepine derivatives:
- Case Study 1 : A study involving a series of dibenzothiazepines demonstrated significant reductions in tumor size in xenograft models when treated with compounds similar to this compound.
- Case Study 2 : Neuropharmacological assessments showed that related compounds reduced seizure activity in animal models by modulating neurotransmitter levels and enhancing inhibitory signaling pathways.
Q & A
Q. What are the standard synthetic routes for N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine?
The compound is synthesized via condensation reactions. For example, structurally similar dibenzo[b,f][1,4]thiazepin-11-amine derivatives are prepared by reacting hydrazine hydrate with intermediates like (Z)-11-(2-(substituted benzylidene)hydrazinyl)dibenzo[b,f][1,4]thiazepine under mild conditions . Another approach involves coupling chloro acetyl chloride with intermediates to form azetidin-2-one or thiazolidin-4-one derivatives . Key steps include optimizing reaction time, temperature, and solvent polarity to enhance yield.
Q. How is the molecular structure of this compound characterized?
Characterization employs spectroscopic methods:
- IR spectroscopy identifies functional groups (e.g., C=S stretching at ~1250 cm⁻¹).
- ¹H/¹³C NMR resolves aromatic protons and confirms substitution patterns.
- Mass spectrometry determines molecular weight and fragmentation pathways. For crystallographic analysis, X-ray diffraction reveals boat conformations in the thiazepine ring and dihedral angles between aromatic planes (e.g., 75.92° in a related compound) .
Q. What analytical techniques are used to identify impurities in this compound?
Ultra-performance liquid chromatography (UPLC) paired with mass spectrometry is standard for impurity profiling. For example, dibenzo[b,f][1,4]thiazepin-11-amine is identified as Impurity U (CAS 5786-26-5) in Quetiapine fumarate using EP/USP methods . Retention time matching and spiking studies validate specificity.
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking studies assess interactions with biological targets (e.g., dopamine receptors). QSAR models utilize descriptors like logP, polar surface area, and H-bonding capacity to correlate structure with antimicrobial or neuroleptic activity . For instance, pyrazoline derivatives of dibenzo[b,f][1,4]thiazepin-11-amine show predicted binding affinities to microbial enzymes .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
Discrepancies in NMR or IR data (e.g., shifts due to electron-withdrawing groups) are resolved by:
Q. How are impurities isolated and characterized during synthesis?
Impurities like 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine (Impurity B) are isolated via preparative HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient . Structural elucidation uses LC-MS/MS and comparison with in-house reference standards .
Q. What experimental designs optimize yield in multi-step syntheses?
Q. How does the compound’s conformation influence its pharmacological activity?
X-ray crystallography reveals that boat conformations in the thiazepine ring and non-planar aromatic systems (e.g., butterfly-like structures) affect receptor binding. For example, dihedral angles >70° may reduce steric hindrance with dopamine receptor pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
